molecular formula C14H11NO4S B12811246 4-(((4-Nitrophenyl)thio)methyl)benzoic acid CAS No. 110046-26-9

4-(((4-Nitrophenyl)thio)methyl)benzoic acid

Cat. No.: B12811246
CAS No.: 110046-26-9
M. Wt: 289.31 g/mol
InChI Key: NIXPIOPRXJNXFQ-UHFFFAOYSA-N
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Description

4-(((4-Nitrophenyl)thio)methyl)benzoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Nitrophenyl)thio)methyl)benzoic acid typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 4-nitrothiophenol and a suitable benzylic halide (such as benzyl chloride) under basic conditions (e.g., using sodium hydroxide) to form the thioether intermediate.

    Carboxylation: The thioether intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Nitrophenyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminophenylthio derivatives.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminophenylthio derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((4-Nitrophenyl)thio)methyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(((4-Nitrophenyl)thio)methyl)benzoic acid depends on its specific application. For instance:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Catalysis: In catalytic applications, the compound may act as a ligand or a catalyst itself, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Similar in structure but lacks the thioether linkage.

    4-Aminobenzoic Acid: Similar in structure but has an amino group instead of a nitro group.

    4-Methylbenzoic Acid: Similar in structure but has a methyl group instead of a nitrophenylthio group.

Uniqueness

4-(((4-Nitrophenyl)thio)methyl)benzoic acid is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

CAS No.

110046-26-9

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

4-[(4-nitrophenyl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C14H11NO4S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17)

InChI Key

NIXPIOPRXJNXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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